![molecular formula C17H24O5 B15199095 Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylethylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxyphenylethyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of diethyl 4-ethoxyphenylethylmalonate follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are used to generate enolate ions for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkylating agent used.
Scientific Research Applications
Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl phenylethylmalonate
- Diethyl ethylmalonate
Comparison: Diethyl 4-ethoxyphenylethylmalonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This makes it particularly useful in specific synthetic applications where the ethoxyphenyl group is desired .
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
InChI Key |
QFGTWMIKZFLUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


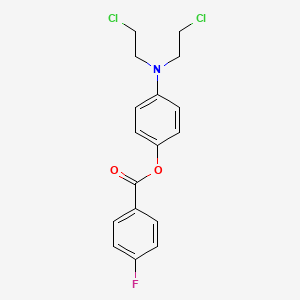
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
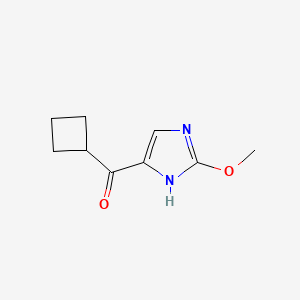
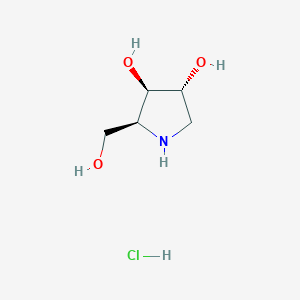
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
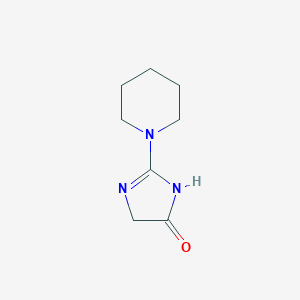
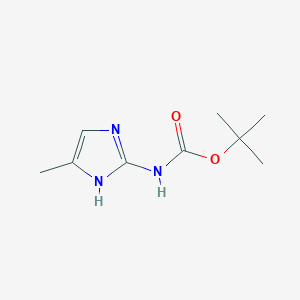
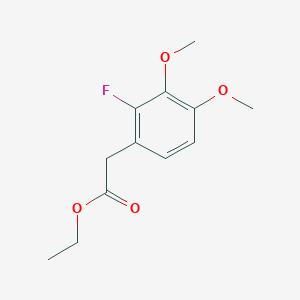
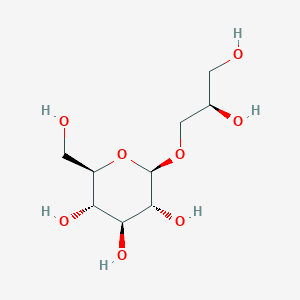
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)

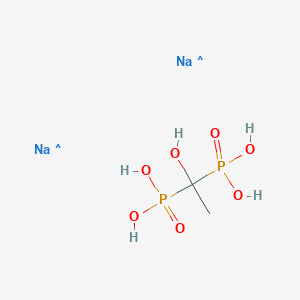
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
